![molecular formula C18H20F2N2O B2449387 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-55-0](/img/structure/B2449387.png)

1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

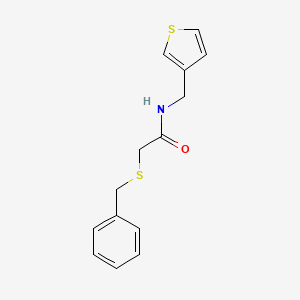

This compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . The presence of fluorine atoms on the phenyl rings could potentially affect the compound’s reactivity and interactions with other molecules.

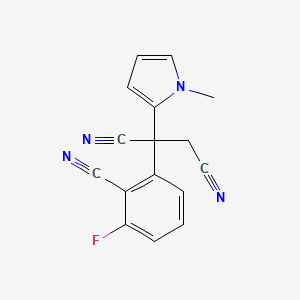

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, each substituted with a fluorine atom, attached to a piperazine ring. The ethanol group is attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .Applications De Recherche Scientifique

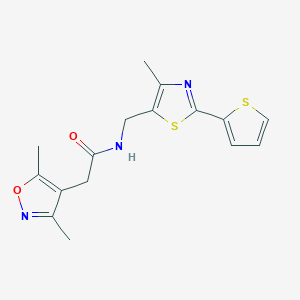

Synthesis and Medicinal Chemistry

Enantioselective Synthesis : This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which offers protection against HIV infection. The synthesis involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells. This process also has implications in studying the chiral recognition of molecular complexes and is crucial in the synthesis of antimalarial drugs and γ-secretase modulators for Alzheimer's treatment (ChemChemTech, 2022).

Hydroformylation in Pharmaceutical Synthesis : It is used in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group. This process involves rhodium-catalyzed hydroformylation, highlighting the compound's role in synthesizing complex pharmaceutical molecules (Tetrahedron, 2001).

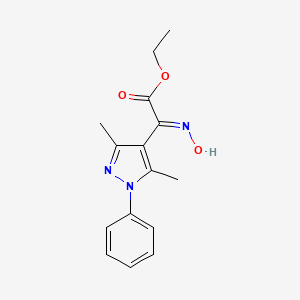

Material Science and Crystallography

X-Ray Crystal Structures : The X-ray crystal structure of this compound, along with its dehydration compound, has been studied, revealing insights into molecular arrangements and intermolecular interactions. This knowledge is crucial for understanding the physical and chemical properties of materials (The Open Crystallography Journal, 2008).

Synthesis for Material Studies : The compound has been synthesized for studies related to material science, showcasing its importance in understanding and developing new materials with specific properties (Journal of Hebei Normal University, 2013).

Advanced Chemical Research

Chemical Structure and Properties : Research has focused on the compound's crystal structure, geometry, and spectroscopic studies, including Hirshfeld surface analysis. These studies are critical for understanding the molecular interactions and properties of the compound (Inorganic Chemistry Communications, 2017).

Conformational Preferences : The rotational spectra of this compound have been measured, providing insights into its conformational preferences. This information is essential for understanding the behavior of chiral molecules in different environments (Physica Scripta, 2008).

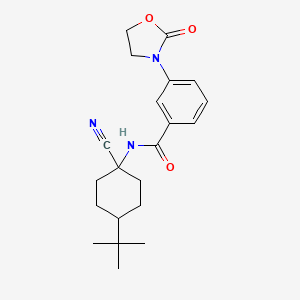

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXDZWBLLFAVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)